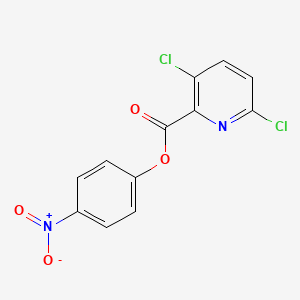

(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate

CAS No.: 1259169-82-8

Cat. No.: VC7555363

Molecular Formula: C12H6Cl2N2O4

Molecular Weight: 313.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1259169-82-8 |

|---|---|

| Molecular Formula | C12H6Cl2N2O4 |

| Molecular Weight | 313.09 |

| IUPAC Name | (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C12H6Cl2N2O4/c13-9-5-6-10(14)15-11(9)12(17)20-8-3-1-7(2-4-8)16(18)19/h1-6H |

| Standard InChI Key | FYSOULUFWLZSSP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=N2)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate. Its molecular formula is C₁₂H₆Cl₂N₂O₄, with a molecular weight of 313.10 g/mol (calculated based on isotopic composition). The structure comprises:

-

A pyridine ring substituted with chlorine atoms at positions 3 and 6.

-

A carboxylate ester group at position 2, linking the pyridine ring to a 4-nitrophenyl group.

-

A nitro group (-NO₂) at the para position of the phenyl ring.

This configuration is analogous to compounds such as (4-nitrophenyl) (6R)-6-(phenylmethoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate (PubChem CID: 145989121), which shares the 4-nitrophenyl ester motif but differs in pyridine substitution and stereochemistry .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, insights can be inferred from related structures:

-

Infrared (IR) Spectroscopy: Expected peaks include C=O stretching (~1720 cm⁻¹ for the ester), aromatic C-H stretching (~3050 cm⁻¹), and asymmetric NO₂ stretching (~1520 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate likely involves a two-step process:

Step 1: Synthesis of 3,6-Dichloropyridine-2-carboxylic Acid

3,6-Dichloropyridine-2-carboxylic acid can be prepared via chlorination of pyridine-2-carboxylic acid using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, Methyl 3,4-dichloropyridine-2-carboxylate (CAS 343781-52-2) is synthesized through similar chlorination and esterification steps .

Step 2: Esterification with 4-Nitrophenol

The carboxylic acid is esterified with 4-nitrophenol under acidic or coupling conditions. A common method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, facilitating the formation of the ester bond .

Representative Reaction:

Yield and Optimization

-

Yield: Typical esterification reactions under optimized conditions achieve 70–85% yield.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 313.10 g/mol |

| Melting Point | Estimated 120–135°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly in EtOH |

| LogP (Partition Coefficient) | ~2.8 (predicted) |

| Stability | Sensitive to hydrolysis under basic conditions |

The nitro and chlorine substituents enhance the compound’s electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions.

Research Directions

Catalytic Reduction

The nitro group can be selectively reduced to an amine using hydrogen gas and palladium catalysts, yielding 3,6-dichloro-2-(4-aminophenyl)carbonylpyridine, a potential precursor for heterocyclic amines.

Biological Screening

Future studies should evaluate:

-

Antibacterial activity against Gram-positive/negative strains.

-

Inhibition of cancer cell lines (e.g., MCF-7, HeLa).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume